![molecular formula C20H15ClFN5OS B2687096 N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872860-16-7](/img/structure/B2687096.png)
N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5OS and its molecular weight is 427.88. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown compounds with structures closely related to the specified acetamide derivative demonstrating significant anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (A. G. Hammam et al., 2005). Another study synthesized derivatives with anti-inflammatory activity that could potentially be explored for anticancer properties, given the close relationship between inflammation and cancer progression (K. Sunder & Jayapal Maleraju, 2013).
Imaging Agents
Compounds within the same chemical family have been utilized in radiolabeling and imaging applications, particularly for positron emission tomography (PET). For example, a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for the translocator protein (18 kDa), crucial for imaging neuroinflammatory processes (F. Dollé et al., 2008). Another study on pyrazolo[1,5-a]pyrimidines as translocator protein ligands highlighted their potential in neuroinflammation PET imaging, demonstrating the utility of such compounds in diagnosing and monitoring neurological disorders (Annelaure Damont et al., 2015).
Metabolic Stability and Insecticidal Activity
Research into the structure-activity relationships of certain inhibitors highlighted the investigation of various heterocycles to improve metabolic stability, suggesting potential applications in developing more stable and effective therapeutic agents (Markian M Stec et al., 2011). Furthermore, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal properties against agricultural pests, indicating a potential application in pest management (A. Fadda et al., 2017).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies on bioactive analogs, including benzothiazolinone acetamides, have explored their ligand-protein interactions and potential in photovoltaic efficiency modeling, suggesting applications in drug design and renewable energy technologies (Y. Mary et al., 2020).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5OS/c21-17-4-2-1-3-13(17)9-23-18(28)11-29-20-16-10-26-27(19(16)24-12-25-20)15-7-5-14(22)6-8-15/h1-8,10,12H,9,11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWIRQIEDGSCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

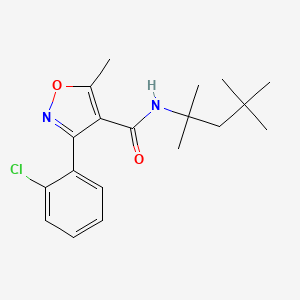
![4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2687015.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2687016.png)
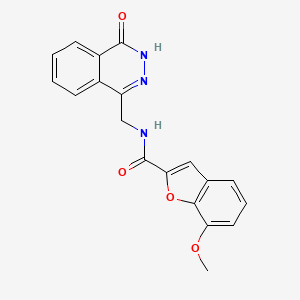
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2687021.png)
![(4-ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2687022.png)
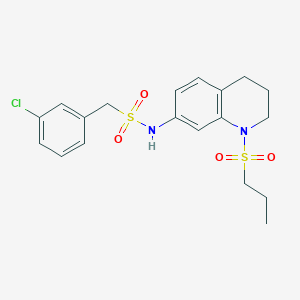
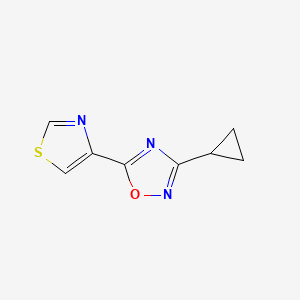

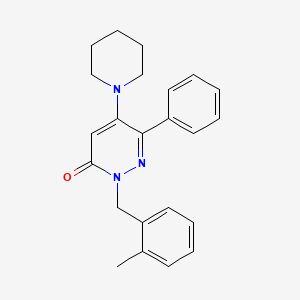
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2687030.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-5-phenylpentane-1,5-dione](/img/structure/B2687031.png)
![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)